molecular formula C8H8N4O4 B131636 Acetaldehyde (2,4-dinitrophenyl)hydrazone CAS No. 1019-57-4

Acetaldehyde (2,4-dinitrophenyl)hydrazone

Cat. No.: B131636
CAS No.: 1019-57-4
M. Wt: 224.17 g/mol
InChI Key: ONBOQRNOMHHDFB-MBXJOHMKSA-N
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Scientific Research Applications

Analytical Chemistry

Acetaldehyde (2,4-dinitrophenyl)hydrazone is widely used for the identification and quantification of carbonyl compounds in various samples. Its formation leads to stable hydrazones that can be analyzed using techniques such as:

  • Chromatography : Used as a standard for chromatographic analysis.
  • Spectrophotometry : The compound exhibits distinct color changes that can be measured spectrophotometrically.
ApplicationMethodologyPurpose
ChromatographyHPLCStandard for carbonyl analysis
SpectrophotometryUV-Vis spectroscopyQuantification of carbonyl compounds

Biochemical Assays

In biological research, this compound serves as a reagent for detecting carbonyl-containing biomolecules. It is particularly useful in assessing oxidative stress markers in biological samples.

Environmental Analysis

This compound has applications in environmental chemistry for detecting aldehydes in air and water samples. It aids in monitoring pollutants and assessing environmental health.

Metabolic Studies

The compound is utilized in metabolic pathway studies involving aldehydes and ketones, providing insights into biochemical processes and potential metabolic disorders.

Case Study 1: Detection of Carbonyl Compounds

A study demonstrated the effectiveness of using this compound in detecting carbonyl compounds in food samples. The results indicated that the hydrazone formation allowed for sensitive detection limits suitable for regulatory compliance.

Case Study 2: Environmental Monitoring

In environmental studies, this compound was employed to analyze air quality by measuring aldehyde concentrations in urban areas. The findings highlighted its utility as a reliable indicator of air pollution levels.

Biological Activity

Acetaldehyde (2,4-dinitrophenyl)hydrazone (A-DNPH) is an organic compound formed through the reaction of acetaldehyde with 2,4-dinitrophenylhydrazine. This compound has garnered attention due to its biological activities, particularly in the fields of antimicrobial resistance modulation, detection of carbonyl compounds, and potential implications in carcinogenicity. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis and Characterization

The synthesis of A-DNPH typically involves the condensation reaction between acetaldehyde and 2,4-dinitrophenylhydrazine. The resulting product can be characterized using various techniques such as melting point determination, UV-visible spectroscopy, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of A-DNPH is C8H8N4O4C_8H_8N_4O_4, with a molecular weight of approximately 224.1735 g/mol.

Antimicrobial Activity

Research has demonstrated that A-DNPH exhibits significant antimicrobial properties. A study synthesized a series of 2,4-dinitrophenylhydrazone derivatives and evaluated their in vitro activity against several microorganisms. The results indicated that these compounds had minimum inhibitory concentrations (MICs) ranging from 138 µM against Klebsiella pneumoniae to 165 µM against Streptococcus pneumoniae . This suggests that A-DNPH could be effective in combating bacterial infections.

Modulation of Antimicrobial Resistance

A-DNPH has also shown promise in modulating antimicrobial resistance. One compound from the synthesized library demonstrated high resistance modulatory activity at a concentration of 1.078 µM against Streptococcus pneumoniae . This finding is crucial as it highlights the potential use of A-DNPH derivatives in enhancing the efficacy of existing antibiotics.

Detection and Analysis Applications

Acetaldehyde derivatives like A-DNPH are widely used in analytical chemistry for the detection of carbonyl compounds. The formation of hydrazones allows for improved sensitivity in gas chromatography (GC) applications. For instance, the retention times for A-DNPH were determined using GC-FID, showing distinct peaks that facilitate identification . This property is particularly useful in environmental monitoring and food safety assessments.

Toxicological Considerations

While A-DNPH has beneficial applications, it is important to consider its toxicological profile. Acetaldehyde itself is classified as a possible carcinogen and mutagen . Thus, while studying its derivatives like A-DNPH, researchers must evaluate their safety profiles to mitigate potential health risks associated with exposure.

Case Studies and Research Findings

  • Antimicrobial Resistance Modulation : In a study involving various hydrazone derivatives, one compound exhibited significant activity against resistant strains of bacteria, indicating the potential for developing new therapeutic agents .
  • Detection Methodologies : Research focused on the extraction and analysis of acetaldehyde from mineral water demonstrated the effectiveness of A-DNPH in improving detection limits for aldehydes using solid-phase microextraction (SPME) coupled with gas chromatography .
  • Chromatographic Applications : The use of A-DNPH in chromatographic analysis has been documented extensively, establishing its role as a standard compound for identifying carbonyl-containing substances in complex mixtures .

Properties

CAS No.

1019-57-4

Molecular Formula

C8H8N4O4

Molecular Weight

224.17 g/mol

IUPAC Name

N-[(Z)-ethylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h2-5,10H,1H3/b9-2-

InChI Key

ONBOQRNOMHHDFB-MBXJOHMKSA-N

SMILES

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

1019-57-4

Pictograms

Irritant

Synonyms

Acetaldehyde (2,4-Dinitrophenyl)hydrazone;  Ethanal-2,4-dinitrophenylhydrazone;  NSC 403216; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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